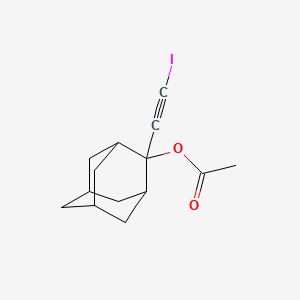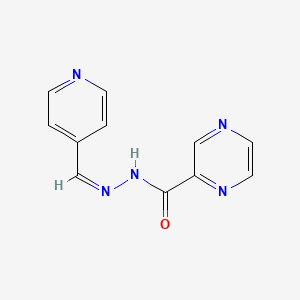
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide, also known as HPCH, is a chemical compound with potential biomedical applications. It is a hydrazone derivative of pyrazinecarboxylic acid and has been synthesized through various methods. HPCH has been the subject of scientific research due to its potential to act as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide is not fully understood, but research has shown that it can interact with various cellular targets, including DNA and proteins. N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in cancer cell growth. Additionally, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to interact with proteins involved in the formation of amyloid beta peptides, leading to their inhibition.
Biochemical and Physiological Effects:
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of amyloid beta peptide formation. Additionally, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide in lab experiments include its potential to act as a therapeutic agent for various diseases and its ability to interact with various cellular targets. However, the limitations of using N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
For research on N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide include further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, research could focus on the development of N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide derivatives with improved efficacy and reduced toxicity. Overall, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its potential.
Méthodes De Synthèse
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide can be synthesized through various methods, including the reaction of 3-hydroxybenzaldehyde with 2-pyrazinecarbohydrazide in the presence of a catalyst. Another method involves the reaction of 2-pyrazinecarbohydrazide with 3-hydroxybenzaldehyde in ethanol under reflux conditions. The synthesized compound can be purified through recrystallization.
Applications De Recherche Scientifique
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been studied for its potential to act as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Research has shown that N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to have neuroprotective effects and can inhibit the formation of amyloid beta peptides, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-10-3-1-2-9(6-10)7-15-16-12(18)11-8-13-4-5-14-11/h1-8,17H,(H,16,18)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWXVKRRPSGIJP-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N\NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)

![N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911099.png)
![methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911104.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)

![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)



![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)
